N-(1-BENZYLPIPERIDIN-4-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE
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Description
“N-(1-benzyl-4-piperidinyl)-1,3-benzodioxole-5-carboxamide” is likely a complex organic compound. Compounds with similar structures, such as N-(1-Benzyl-4-piperidinyl)acetamide, are part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of similar compounds, such as N-(1-Benzyl-4-piperidinyl)-1-naphthamide, includes a benzyl group attached to a piperidine ring . The exact structure of “N-(1-benzyl-4-piperidinyl)-1,3-benzodioxole-5-carboxamide” would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactions involving “N-(1-benzyl-4-piperidinyl)-1,3-benzodioxole-5-carboxamide” would depend on its exact structure and the conditions under which the reactions are carried out. Similar compounds, such as 4-Benzylpiperidine, act as monoamine releasing agents .Physical and Chemical Properties Analysis
The physical and chemical properties of “N-(1-benzyl-4-piperidinyl)-1,3-benzodioxole-5-carboxamide” would depend on its exact structure. Similar compounds, such as N-(1-Benzyl-4-piperidinyl)-N-phenylpropanamide hydrochloride, have a molecular weight of around 358.905 Da .Mechanism of Action
The mechanism of action of “N-(1-benzyl-4-piperidinyl)-1,3-benzodioxole-5-carboxamide” would depend on its exact structure and the biological system in which it is used. Similar compounds, such as 4-Benzylpiperidine, act as monoamine releasing agents with selectivity for releasing dopamine versus serotonin .
Future Directions
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-20(16-6-7-18-19(12-16)25-14-24-18)21-17-8-10-22(11-9-17)13-15-4-2-1-3-5-15/h1-7,12,17H,8-11,13-14H2,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVNPOMPSPGRRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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